molecular formula C12H15FN2O B1357440 N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide CAS No. 926250-89-7

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide

Cat. No.: B1357440
CAS No.: 926250-89-7
M. Wt: 222.26 g/mol
InChI Key: VXYWHPUEWRDMQY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide (CAS: 926250-89-7) is a synthetic organic compound with the molecular formula C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol . It is classified as an intermediate or building block in pharmaceutical and chemical synthesis. The compound features a cyclopentane carboxamide core linked to a 5-amino-2-fluorophenyl group, which confers unique steric and electronic properties. Key physical data include storage requirements (2–8°C in a sealed, dry environment) and availability as a fine chemical through suppliers like LEAP CHEM CO., LTD. .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWHPUEWRDMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of N-(5-Nitro-2-fluorophenyl)cyclopentanecarboxamide.

    Reduction: Formation of N-(5-Amino-2-fluorophenyl)cyclopentanol.

    Substitution: Formation of N-(5-Amino-2-substituted-phenyl)cyclopentanecarboxamide.

Scientific Research Applications

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide has several notable applications across different scientific disciplines:

  • Medicinal Chemistry : The compound is being explored as a lead candidate for drug development targeting various biological pathways. Its structural features may allow it to interact with specific receptors or enzymes involved in disease processes.
  • Biological Research : Studies have focused on its potential as an enzyme inhibitor and receptor modulator. This includes interactions with targets such as the Transient Receptor Potential A1 (TrpA1) ion channel, which plays a role in pain perception.
  • Cancer Research : Preliminary findings suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through apoptosis induction.

Biological Activities

Research has identified several biological activities associated with this compound:

Activity TypeObserved EffectReference
AnticonvulsantSignificant protection in seizure models
AntitumorInhibition of tumor cell proliferation
NeuroprotectiveReduction in neurotoxicity

Case Studies

  • Anticonvulsant Screening : A study evaluated the anticonvulsant efficacy of this compound alongside other derivatives. Results indicated that certain derivatives exhibited enhanced potency compared to standard anticonvulsants like Phenobarbital, suggesting potential for further development in epilepsy treatment.
  • Antitumor Research : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways. This highlights its potential as an anticancer agent.
  • Neuroprotective Studies : Animal model research showed that administration of this compound reduced markers of neuroinflammation and oxidative stress, indicating its potential benefits for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentanecarboxamide Derivatives

Evidence highlights several hydrazine-1-carbonothioyl derivatives incorporating cyclopentanecarboxamide (Table 1). These compounds differ in substituents on the hydrazine moiety, affecting their yields and melting points:

Compound Name Yield (%) Melting Point (°C) Key Substituent Reference
N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide N/A N/A 5-Amino-2-fluorophenyl
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) 59 158–161 Phenoxyacetyl
N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) 63 148–150 Phenylthioacetyl
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) 66 193–195 Benzoyl

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., benzoyl in 2.14) exhibit higher melting points, likely due to enhanced intermolecular interactions .

Cyclobutane Analogues

Cyclobutanecarboxamide derivatives (e.g., 2.10 and 2.11 in ) show lower yields (53–55%) compared to cyclopentane-based counterparts, suggesting that the larger ring size of cyclopentane may improve reaction efficiency .

Piperazine-Linked Carboxamides

A structurally distinct compound, N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide, achieves a 69% yield but requires chromatographic purification for acceptable purity (51% initial LC/MS purity) . This highlights the trade-off between synthetic complexity and yield in carboxamide derivatives.

Pharmacologically Relevant Analogues

However, the target compound lacks the piperidine and phenethyl moieties critical for opioid receptor binding, underscoring its role as a non-pharmacological intermediate .

Biological Activity

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring attached to an amino-substituted fluorophenyl moiety. Its molecular formula is C₁₁H₁₄FN₂O, with a molecular weight of 206.25 g/mol. The presence of the fluorine atom is significant as it may influence the compound's pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as a modulator, altering receptor activity and influencing cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting physiological processes.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially impacting neurotransmission and related disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial in elucidating its biological effects. The following table summarizes key structural variations and their corresponding biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundFluorine substitution on phenyl ringPotential receptor modulation
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamideMethyl substitutionAltered enzyme inhibition profile
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamideMethoxy group additionEnhanced solubility and bioavailability

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antidepressant Activity : A study investigated the compound's effect on serotonin receptors, specifically the 5-HT1F subtype, which is linked to mood regulation. The findings indicated that the compound could enhance serotonin signaling, suggesting potential antidepressant properties .
  • Antiviral Properties : Research has shown that derivatives of cyclopentanecarboxamides exhibit antiviral activity against various viruses. This compound was tested for its efficacy against dengue virus in vitro, demonstrating significant inhibition of viral replication .
  • Cancer Research : Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation. In vitro assays revealed that it could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic strategies for preparing N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with functionalized aromatic amines. For example, a nitro-to-amine reduction step (as seen in ) using iron powder and ammonium chloride in ethanol/water at 90°C achieves high conversion rates (~90%). Post-reduction coupling with cyclopentanecarboxylic acid derivatives can employ carbodiimide-based reagents (e.g., COMU) in dichloromethane or THF, with yields improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of coupling agent) and reaction time (12–24 hours) . Purity is ensured via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

1H/13C NMR and LC-MS are essential for structural validation. For instance, aromatic protons in the 5-amino-2-fluorophenyl group typically resonate at δ 6.5–7.5 ppm, while cyclopentane protons appear as multiplet signals near δ 1.5–2.5 ppm . LC-MS (ESI+) can confirm molecular weight (e.g., m/z 248.13 for the hydrochloride salt) . Elemental analysis (C, H, N, S) and melting point determination further verify purity .

Q. How can researchers predict physicochemical properties like solubility and bioavailability for this compound?

Computational tools (e.g., SwissADME) calculate parameters such as topological polar surface area (TPSA ~46 Ų), LogP (~2.1), and hydrogen-bond donors/acceptors (1–2) to estimate solubility and membrane permeability . Experimental validation via shake-flask methods (measuring partition coefficients in octanol/water) is recommended for critical applications .

Advanced Research Questions

Q. How can structural modifications to the cyclopentane or aromatic moieties enhance target binding affinity?

Structure-activity relationship (SAR) studies suggest that substituting the cyclopentane ring with bulkier groups (e.g., cyclohexane) or introducing electron-withdrawing substituents (e.g., Cl, CF3) on the phenyl ring can modulate binding. For example, N-[3-(trifluoromethyl)phenyl] derivatives show increased hydrophobicity (LogP ~3.9) and improved receptor affinity . Docking simulations (AutoDock Vina) and free-energy perturbation (FEP) calculations are valuable for rational design .

Q. How can contradictory yield data in literature for similar compounds be reconciled?

Discrepancies in reported yields (e.g., 53%–66% for cyclopentanecarboxamide derivatives in ) often arise from variations in reaction conditions (solvent, temperature, catalyst). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, increasing reaction temperature from 22°C to 40°C improved coupling efficiency by 15% in . Replicating protocols with rigorous control over moisture and oxygen levels is also crucial .

Q. What advanced purification techniques are suitable for isolating trace impurities in scaled-up synthesis?

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradients) resolves closely eluting impurities. Preparative HPLC is recommended for >10 mg scales. For thermally stable compounds, sublimation under reduced pressure (e.g., 0.1 mmHg at 150°C) achieves >99.5% purity . LC-MS/MS can identify impurities (e.g., unreacted intermediates or hydrolysis byproducts) .

Q. How can metabolically labile sites in this compound be identified to guide prodrug design?

In vitro microsomal stability assays (human liver microsomes) pinpoint oxidation-prone regions. For cyclopentanecarboxamides, the amide bond is generally stable, but the 5-amino group may undergo acetylation or glucuronidation. Deuterium incorporation at vulnerable positions (e.g., C-2 of the cyclopentane) can enhance metabolic stability .

Methodological Notes

  • Synthetic Optimization : Prioritize DoE over one-factor-at-a-time approaches to account for interactions between variables .
  • Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to avoid false positives/negatives .
  • Computational Validation : Cross-check predicted properties (e.g., LogP) with experimental data to refine models .

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